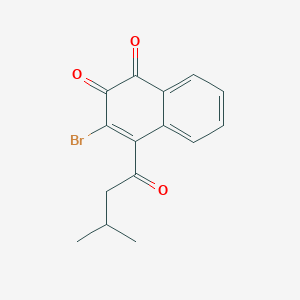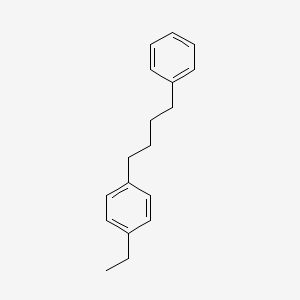
Benzene, 1-ethyl-4-(4-phenylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethyl-4-(4-phenylbutyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with an ethyl group and a 4-phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-4-(4-phenylbutyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes. Starting from benzene, the initial step could involve the formation of an intermediate such as ethylbenzene, followed by further alkylation to introduce the 4-phenylbutyl group. The process may require purification steps such as distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-ethyl-4-(4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield reduced aromatic compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 1-ethyl-4-(4-phenylbutyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of Benzene, 1-ethyl-4-(4-phenylbutyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where electrophiles attack the electron-rich aromatic ring.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly at positions activated by electron-withdrawing groups.
Comparison with Similar Compounds
- Benzene, 1-ethyl-4-methyl-
- Benzene, 1-ethyl-4-propyl-
- Benzene, 1-ethenyl-4-ethyl-
Comparison: Benzene, 1-ethyl-4-(4-phenylbutyl)- is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
62164-89-0 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-ethyl-4-(4-phenylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-2-16-12-14-18(15-13-16)11-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3 |
InChI Key |
CLDINGXDVGLYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


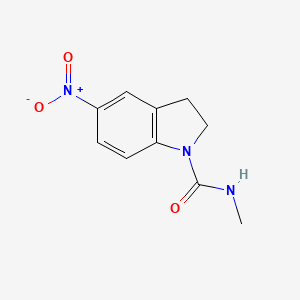
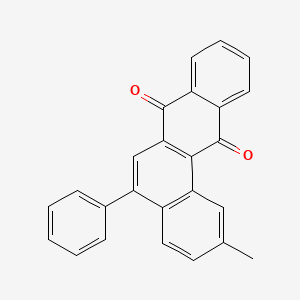
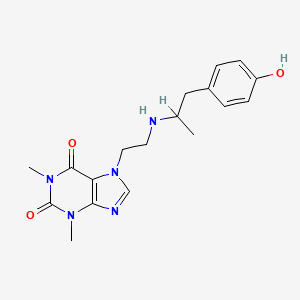
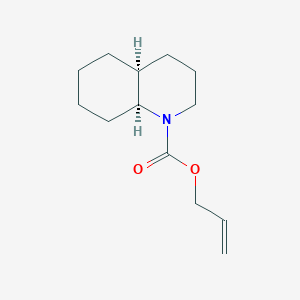
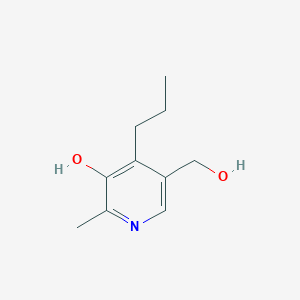
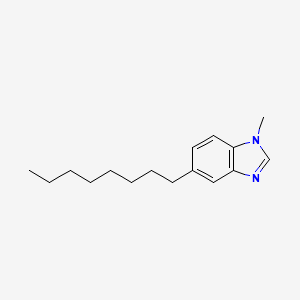
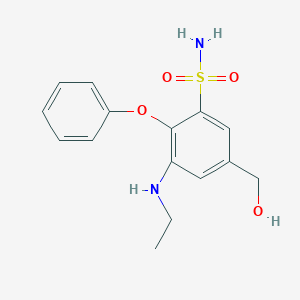
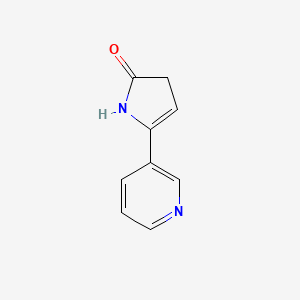
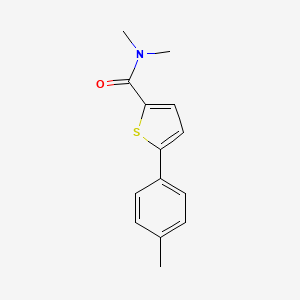
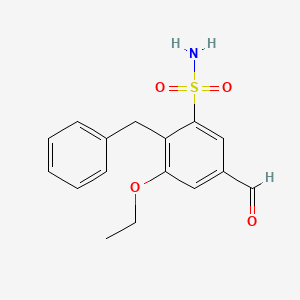
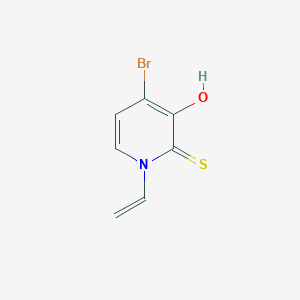
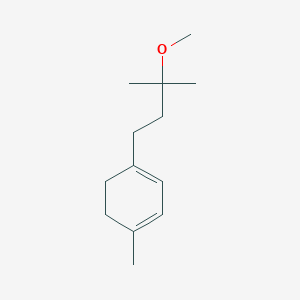
![N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14537877.png)
